molecular formula C12H14O B3022445 3-Methyl-5-isopropylbenzofuran CAS No. 758686-34-9

3-Methyl-5-isopropylbenzofuran

Cat. No.: B3022445
CAS No.: 758686-34-9
M. Wt: 174.24 g/mol
InChI Key: LYVWPJUHWBZTAY-UHFFFAOYSA-N
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Description

3-Methyl-5-isopropylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-isopropylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves catalytic strategies to enhance efficiency and yield. These methods are designed to be scalable and environmentally friendly, ensuring the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-isopropylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the benzofuran ring .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-isopropylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Methyl-5-isopropylbenzofuran is a member of the benzofuran family, characterized by its unique structural features that confer distinct biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its interactions with various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C12H14OC_{12}H_{14}O, and it can be represented structurally as follows:

IUPAC Name 3methyl5propan2yl1benzofuran\text{IUPAC Name }3-methyl-5-propan-2-yl-1-benzofuran

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Weight174.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities. These include:

  • Antitumor Activity : Studies suggest that benzofurans can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : Preliminary findings indicate that this compound may possess antibacterial effects against certain strains of bacteria, potentially making it a candidate for antibiotic development.
  • Antiviral Effects : Some benzofuran derivatives have shown promise in inhibiting viral replication, suggesting a potential role in antiviral therapy.

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. For instance, benzofurans can modulate signaling pathways by inhibiting enzymes or receptors involved in cell growth and division.

Table 2: Potential Mechanisms of Action

MechanismDescription
Enzyme InhibitionInterference with key enzymes involved in metabolic pathways
Receptor ModulationBinding to receptors that regulate cellular responses
Apoptosis InductionTriggering programmed cell death in cancer cells

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives, including this compound:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzofuran derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antibacterial Research : Research conducted on the antibacterial properties revealed that certain substituted benzofurans exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds for antibiotic development .
  • Antiviral Activity : Investigations into the antiviral properties showed that some benzofurans could inhibit viral replication in vitro, suggesting a mechanism that involves interference with viral entry or replication processes .

Properties

IUPAC Name

3-methyl-5-propan-2-yl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8(2)10-4-5-12-11(6-10)9(3)7-13-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVWPJUHWBZTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the method described by Xie et al. (Xie et al., (2004) Tetrahedron Lett. 45, 6235-6237) a mixture of allyl-2-iodo-4-isopropylphenyl ether (300 mg, 0.99 mmol), NBu3 (350 μL, 1.49 mmol), ammonium formate (65 mg, 1.03 mmol) and PdCl2 (10 mg, 0.06 mmol) in 1-butyl-3-methylimidazolium-tetrafluoroborate (1.5 mL) was heated at 60° C. for 2 days. A second portion of PdCl2 (24 mg) was added and the mixture was heated at 60° C. additional 5 h. The reaction mixture was extracted with Et2O. Evaporation of the solvent afforded 220 mg crude product, which was purified on silica giving the title compound in 30% yield (55 mg). 1H NMR (400 MHz, CDCl3) δ ppm 1.31 (d, J=6.90 Hz, 6 H) 2.24 (d, J=1.25 Hz, 3 H) 3.03 (spt, J=6.90 Hz, 1 H) 7.17 (dd, J=8.34, 1.94 Hz, 1 H) 7.34-7.39 (m, 3 H).
Name
allyl-2-iodo-4-isopropylphenyl ether
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
350 μL
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
PdCl2
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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